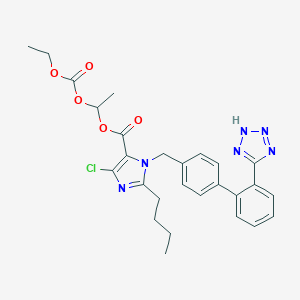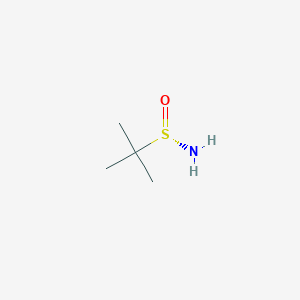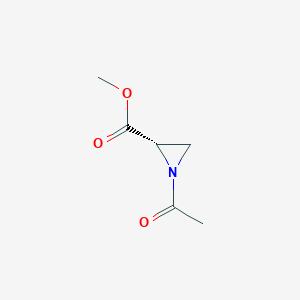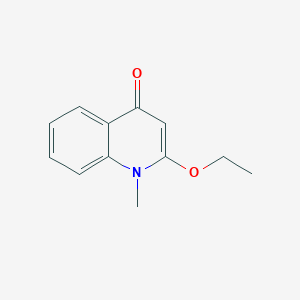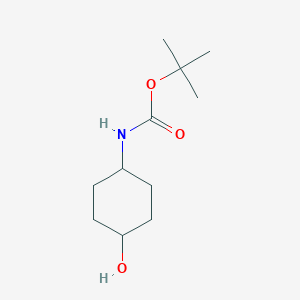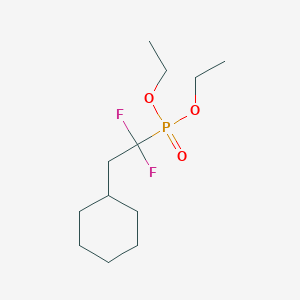
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane, also known as DEFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFCH is a cyclic organophosphate compound that contains two ethoxy groups, two difluoroethyl groups, and a cyclohexane ring.
Aplicaciones Científicas De Investigación
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been widely studied for its potential applications in various fields. One of its primary uses is as a reagent in organic synthesis. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can be used as a phosphorylating agent to introduce a phosphorus group into organic compounds. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been studied for its potential as a pesticide, as it exhibits insecticidal properties. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has also been studied for its potential as a nerve agent antidote, as it can react with nerve agents to form less toxic products.
Mecanismo De Acción
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the phosphorylation of hydroxyl groups in organic compounds. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with the hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with nerve agents such as sarin and soman, leading to the formation of less toxic products.
Efectos Bioquímicos Y Fisiológicos
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have insecticidal properties, making it a potential pesticide. In vivo studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can cross the blood-brain barrier and accumulate in the brain, leading to potential neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has several advantages for use in lab experiments. It is a cost-effective and efficient reagent for introducing a phosphorus group into organic compounds. Additionally, it exhibits insecticidal properties, making it a potential pesticide. However, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has some limitations. It can be hazardous to handle, and precautions must be taken to ensure the safety of researchers. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with hydroxyl groups in biological molecules, leading to potential toxicity.
Direcciones Futuras
There are several potential future directions for research on (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane. One area of research is the development of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane-based pesticides. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. Additionally, further research is needed to fully understand the neurotoxic effects of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane and its potential as a nerve agent antidote. Finally, research is needed to develop safer and more efficient methods for handling and synthesizing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Métodos De Síntesis
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the reaction of cyclohexanone with difluoroacetic acid and diethyl chlorophosphate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through distillation. The yield of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane obtained through this method is high, making it a cost-effective and efficient method for producing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Propiedades
IUPAC Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDAZSHVIUFTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1CCCCC1)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
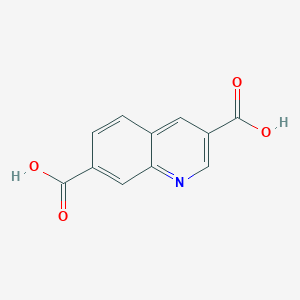
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
